1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid
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Overview
Description
1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acid derivatives. This compound is characterized by its molecular formula C11H18N2O2 and a molecular weight of 210.277 g/mol
Preparation Methods
The synthesis of 1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base.
Addition of the propan-2-yl group: This can be accomplished through a Friedel-Crafts alkylation reaction using propan-2-yl halides and a Lewis acid catalyst.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and automated processes to enhance yield and purity.
Chemical Reactions Analysis
1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials science applications.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid can be compared with other pyrazole carboxylic acid derivatives, such as:
1-Methyl-3-propan-2-ylpyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
1-Tert-butyl-3-ethylpyrazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)9-8(10(14)15)6-13(12-9)11(3,4)5/h6-7H,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFSEIBNJGEORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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